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molecular formula C6H12 B117154 2,3-Dimethyl-1-butene CAS No. 563-78-0

2,3-Dimethyl-1-butene

Cat. No. B117154
M. Wt: 84.16 g/mol
InChI Key: OWWIWYDDISJUMY-UHFFFAOYSA-N
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Patent
US04542249

Procedure details

contacting diisobutylene and ethylene under disproportionation conditions in the presence of disproportionation catalyst to form a product mixture comprising 3,3-dimethylbutene-1(neohexene), 2,3-dimethylbutene-2, and 2,3-dimethylbutene-1 and
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
C[C:2]([CH2:4][C:5]([CH3:8])([CH3:7])C)=C.[CH2:9]=C>>[CH3:9][C:4]([CH3:2])=[C:5]([CH3:7])[CH3:8].[CH3:8][CH:5]([C:4]([CH3:2])=[CH2:9])[CH3:7]

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
CC(=C)CC(C)(C)C
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C=C

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
product
Smiles
CC(=C(C)C)C
Name
Type
product
Smiles
CC(C)C(=C)C

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
Patent
US04542249

Procedure details

contacting diisobutylene and ethylene under disproportionation conditions in the presence of disproportionation catalyst to form a product mixture comprising 3,3-dimethylbutene-1(neohexene), 2,3-dimethylbutene-2, and 2,3-dimethylbutene-1 and
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
C[C:2]([CH2:4][C:5]([CH3:8])([CH3:7])C)=C.[CH2:9]=C>>[CH3:9][C:4]([CH3:2])=[C:5]([CH3:7])[CH3:8].[CH3:8][CH:5]([C:4]([CH3:2])=[CH2:9])[CH3:7]

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
CC(=C)CC(C)(C)C
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C=C

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
product
Smiles
CC(=C(C)C)C
Name
Type
product
Smiles
CC(C)C(=C)C

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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